

# Domino trifluoromethylation/cyclization of 2-alkynylanilines protocol

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## Compound of Interest

Compound Name: 4-Bromo-2-(trifluoromethyl)-1*H*-indole

Cat. No.: B1373376

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## Application Notes and Protocols for Researchers

### Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines: A Modern Approach to Trifluoromethylated Quinolines

#### Introduction

The introduction of a trifluoromethyl (-CF<sub>3</sub>) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This "super-functional group" can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.<sup>[1]</sup> Consequently, trifluoromethylated heterocycles are prevalent in a wide array of pharmaceuticals and agrochemicals.<sup>[2]</sup> Among these, the quinoline core is a privileged structure found in numerous bioactive compounds.<sup>[3]</sup> Traditional methods for the synthesis of trifluoromethylated quinolines can be lengthy and often require harsh conditions or pre-functionalized starting materials.<sup>[3]</sup>

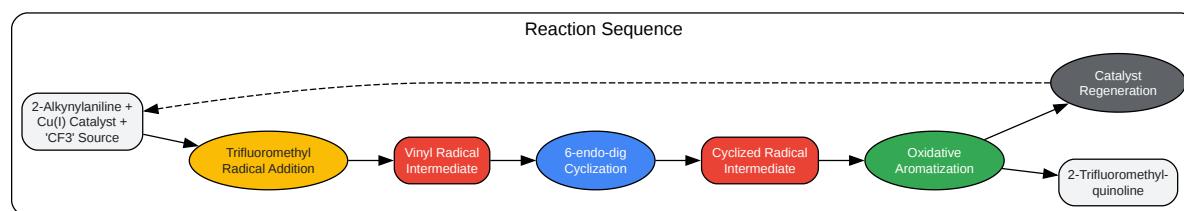
This application note details a powerful and efficient domino, or tandem, reaction strategy for the synthesis of 2-trifluoromethylquinolines from readily available 2-alkynylanilines. This one-pot protocol combines a trifluoromethylation step with a subsequent cyclization cascade,

offering significant advantages in terms of atom economy, reduced waste, and operational simplicity over stepwise approaches.<sup>[4][5]</sup> We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.

### Mechanistic Insights: A Cascade of Events

The domino trifluoromethylation/cyclization of 2-alkynylanilines is typically mediated by a copper catalyst. While the precise mechanism can vary depending on the specific trifluoromethylating agent and reaction conditions, a plausible catalytic cycle is illustrated below. The reaction is initiated by the introduction of a trifluoromethyl group to the alkyne, followed by an intramolecular cyclization of the resulting intermediate.

A proposed mechanistic pathway often involves a copper-catalyzed process.<sup>[6][7]</sup> In this scenario, a copper(I) salt is often used as a catalyst. The reaction is thought to proceed through a sequence of steps, potentially involving radical intermediates or organocopper species.<sup>[6][8]</sup> For instance, a single-electron transfer (SET) from a copper(I) complex to the trifluoromethylating agent can generate a trifluoromethyl radical ( $\bullet\text{CF}_3$ ). This radical then adds to the alkyne moiety of the 2-alkynylniline. The subsequent intramolecular cyclization onto the aniline ring, followed by aromatization, leads to the formation of the desired 2-trifluoromethylquinoline.



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